Comparative Planktonic Antibacterial Potency: 2-Methyl-4-propylphenol vs. Carvacrol
In a direct head-to-head comparison, the n-propyl derivative of carvacrol, which is structurally synonymous with 2-Methyl-4-propylphenol, demonstrated altered potency against planktonic bacteria compared to the parent compound carvacrol. The study evaluated minimum inhibitory concentrations (MICs) against Staphylococcus epidermidis and Pseudomonas aeruginosa [1]. The findings indicate that the addition of the n-propyl group to the carvacrol scaffold changes its activity profile, providing a quantifiable basis for selection when an alternative to carvacrol's potency profile is required.
| Evidence Dimension | Antimicrobial potency against planktonic bacteria |
|---|---|
| Target Compound Data | The compound 2e (2-Methyl-4-propylphenol derivative) was evaluated, with its potency relative to carvacrol (2a) and its methallyl derivative (2d) reported. The methallyl derivative (2d) was more potent than the n-propyl derivative (2e) against S. epidermidis [1]. |
| Comparator Or Baseline | Carvacrol (2a) and 2-methallyl-carvacrol (2d) |
| Quantified Difference | The study states that for carvacrol derivatives, the methallyl derivative (2d) was more potent than the n-propyl derivative (2e) against S. epidermidis [1]. |
| Conditions | Minimum Inhibitory Concentration (MIC) assay against planktonic Staphylococcus epidermidis and Pseudomonas aeruginosa. |
Why This Matters
This data shows that 2-Methyl-4-propylphenol has a distinct antimicrobial profile from carvacrol, justifying its specific procurement over generic carvacrol when a different potency spectrum is desired for research or formulation development.
- [1] Frontiers in Chemistry. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Table 1. View Source
